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Compound of Interest

Compound Name: EML-405

CAS No.: 2101954-79-2

Cat. No.: B607299 Get Quote

Executive Summary
EML-405 (also referred to as EML405) is a first-in-class, symmetric small-molecule inhibitor of

Spindlin1 (SPIN1), a histone methylation reader protein implicated in tumorigenesis. Identified

through a high-throughput protein microarray screen of UNC1215 analogs, EML-405
represents a pivotal "target hopping" case study where a library designed for one epigenetic

reader (L3MBTL3) yielded a hit for a distinct Tudor domain-containing protein.

While EML-405 itself exhibits micromolar affinity (

), its significance lies in its bivalent binding mode. Crystallographic studies (PDB: 5JSG) reveal
that EML-405 simultaneously engages two separate Tudor domains within a single SPIN1
molecule. This structural insight provided the template for the rational design of the highly
potent EML-631 series. This guide details the chemical architecture, thermodynamic binding
properties, and the experimental protocols used to characterize this compound.

Chemical Architecture and Design Logic
Core Scaffold and Symmetry
EML-405 is a synthetic analog of UNC1215, a known chemical probe for MBT domains. The

defining structural feature of EML-405 is its symmetry.[1] Unlike monomeric inhibitors that

target a single pocket, EML-405 was synthesized to possess two identical "arms" connected by

a central linker.
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Symmetry:

or pseudo-

symmetry.

Pharmacophore: Basic nitrogen-containing "privileged structures" capable of mimicking the

positive charge of methylated lysine residues.

Linker: A central core that positions the two functional arms at a distance compatible with the

inter-domain spacing of SPIN1's Tudor domains.

Structure-Activity Relationship (SAR)
The discovery of EML-405 highlighted a critical SAR principle in epigenetic drug discovery:

Polyvalency.

UNC1215 (Parent): Optimized for L3MBTL3 (MBT domain).

EML-405 (Hit): Retained the ability to bind methyl-lysine pockets but possessed the specific

geometry required to span the Tudor 1 and Tudor 2 domains of SPIN1.

Structural Deficit: Crystallography revealed a "large unoccupied pocket" adjacent to the

binding site, which EML-405 failed to exploit. This observation led to the addition of a third,

pyrrolidine-containing arm in the second-generation inhibitor, EML-631.

Binding Mechanism and Thermodynamics
The Target: Spindlin1 (SPIN1)
SPIN1 is a reader protein containing three Tudor domains. It recognizes a specific histone

code: H3K4me3 (trimethylated Lysine 4 on Histone H3) and H3R8me2a (asymmetric

dimethylated Arginine 8).

Pathological Role: Overexpression of SPIN1 activates Wnt and ribosomal RNA genes,

driving cancer cell proliferation.

Mechanism of Inhibition: EML-405 acts as a competitive antagonist, occupying the aromatic

cages of the Tudor domains and preventing the recruitment of SPIN1 to chromatin.
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Binding Mode (Crystallographic Evidence)
The co-crystal structure of SPIN1 complexed with EML-405 (PDB ID: 5JSG) provides the

definitive molecular basis for inhibition.

Feature Description

PDB ID 5JSG (Resolution: 2.5 Å)

Binding Stoichiometry
1:1 (One EML-405 molecule binds one SPIN1

protein)

Domain Engagement
Bivalent. The "left arm" inserts into Tudor 1, and

the "right arm" inserts into Tudor 2.

Interaction Type

Cation-π Interactions. The basic amine moieties

of EML-405 stack against aromatic residues

(Tyrosine/Phenylalanine) within the Tudor

"aromatic cages," mimicking the interaction of

methylated histone tails.

Buried Surface Area

The "left arm" buries ~306 Å², while the "right

arm" buries significantly less, indicating potential

for optimization.[2]

Thermodynamic Parameters
Binding affinity was characterized using Isothermal Titration Calorimetry (ITC) and Thermal

Shift Assays (TSA).
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Parameter Value Method Significance

(Dissociation

Constant)
14 - 15 µM ITC

Moderate affinity;

serves as a fragment-

like lead.

(Thermal Shift) +5.0 °C TSA

Indicates significant

stabilization of the

SPIN1 protein

structure upon ligand

binding.

Selectivity High vs. UNC1215 Array

EML-405 binds

SPIN1, whereas the

parent UNC1215 does

not.

Mechanism of Action & Signaling Pathway
The following diagram illustrates the "Target Hopping" mechanism where EML-405 blocks the

SPIN1-Chromatin axis.
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Figure 1: Mechanism of Action. EML-405 competitively binds the Tudor domains of SPIN1,

displacing it from H3K4me3 chromatin marks and preventing downstream oncogenic signaling.

Experimental Protocols
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To replicate the characterization of EML-405, the following protocols are standardized based

on the original Nature Chemical Biology study.

Protein Microarray Screening (Discovery)
Objective: Identify novel binders for SPIN1 from a library of UNC1215 analogs.

Array Fabrication: Print GST-tagged epigenetic reader domains (Tudor, MBT, Chromo) onto

nitrocellulose-coated glass slides.

Probe Preparation: Biotinylate the small molecule library (EML series) at a position that does

not interfere with the pharmacophore (usually the linker).

Incubation:

Block array with BSA/Milk buffer.

Incubate with Biotin-EML-405 (1 µM) in PBS-T for 1 hour at 4°C.

Detection:

Wash 3x with PBS-T.

Incubate with Cy3-conjugated Streptavidin (1:1000).

Scan at 532 nm.

Hit Calling: Positive hits are defined by Z-scores > 3.0 relative to background.

Isothermal Titration Calorimetry (ITC) (Validation)
Objective: Determine thermodynamic binding constants (

,

,

).
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Protein Prep: Express Recombinant SPIN1 (residues 48–262) in E. coli BL21(DE3). Purify

via Ni-NTA and Size Exclusion Chromatography (SEC) into ITC buffer (20 mM Tris pH 8.0,

150 mM NaCl).

Ligand Prep: Dissolve EML-405 in the exact same dialysis buffer to prevent heat of dilution

artifacts.

Setup:

Cell: SPIN1 protein (50–100 µM).

Syringe: EML-405 (500–1000 µM).

Titration: Perform 20 injections of 2 µL each at 25°C.

Analysis: Fit data to a "One Set of Sites" model (or Two Sites if cooperativity is suspected,

though 5JSG suggests a single bivalent event).

Discovery Workflow & Evolution
The development of EML-405 illustrates a rational workflow for epigenetic probe discovery.[2]
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Figure 2: Discovery Pipeline. EML-405 served as the structural template for the optimized

inhibitor EML-631.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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